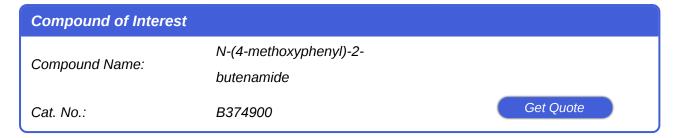


Spectroscopic and Synthetic Profile of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(4-methoxyphenyl)-2-butenamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of N-(4-methoxyphenyl)-2-butenamide and the subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(4-methoxyphenyl)-2-butenamide**. These values are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.40	d, J≈8.5 Hz	2H	Ar-H (ortho to -NH)
~6.85	d, J ≈ 8.5 Hz	2H	Ar-H (ortho to -OCH₃)
~7.00	m	1H	=CH-CO
~6.00	dq, J≈ 15.0, 1.5 Hz	1H	CH ₃ -CH=
~3.80	S	3H	-OCH₃
~1.90	d, J ≈ 7.0 Hz	3H	=CH-CH₃
~7.50	br s	1H	-NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O (Amide)
~156.0	Ar-C (para to -NH)
~140.0	=CH-CO
~131.0	Ar-C (ipso, attached to -NH)
~125.0	CH ₃ -CH=
~122.0	Ar-CH (ortho to -NH)
~114.0	Ar-CH (ortho to -OCH₃)
~55.5	-OCH₃
~18.0	=CH-CH₃

Table 3: Predicted IR Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1660	Strong	C=O Stretch (Amide I)
~1610	Medium	C=C Stretch (Alkene)
~1540	Medium	N-H Bend (Amide II)
~1510	Strong	Aromatic C=C Stretch
~1240	Strong	Asymmetric C-O-C Stretch
~1030	Medium	Symmetric C-O-C Stretch
~970	Medium	=C-H Bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data (Electron

Ionization - EI)

m/z	Relative Intensity	Assignment
191	High	[M]+ (Molecular Ion)
123	Medium	[M - C ₄ H ₄ O] ⁺
108	High	[M - C₅H₅O₂] ⁺
69	High	[C ₄ H ₅ O] ⁺

Note: Fragmentation patterns in mass spectrometry can be complex and may vary depending on the ionization method used.

Experimental Protocols Synthesis of N-(4-methoxyphenyl)-2-butenamide



This protocol describes a standard procedure for the synthesis of **N-(4-methoxyphenyl)-2-butenamide** via the acylation of 4-methoxyaniline with 2-butenoyl chloride.[1][2][3]

Materials:

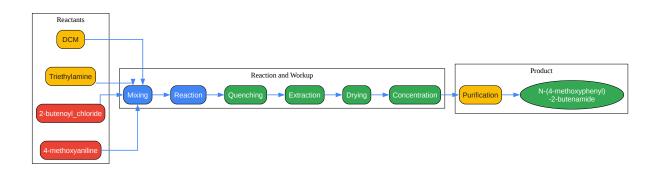
- 4-methoxyaniline
- 2-butenoyl chloride (Crotonyl chloride)
- Triethylamine (Et₃N) or Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the stirring solution in an ice bath to 0 °C.



- Slowly add a solution of 2-butenoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M
 HCI, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.



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Caption: Synthesis workflow for N-(4-methoxyphenyl)-2-butenamide.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- The purified sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- Data is processed to obtain chemical shifts (δ) in parts per million (ppm), coupling constants
 (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

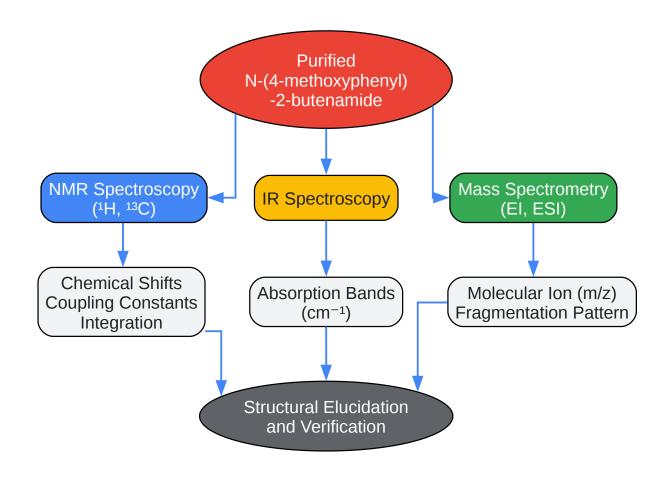
- IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
- Characteristic absorption bands are identified and assigned to specific functional groups.[4]
 [5][6]

Mass Spectrometry (MS):

- Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8]
- High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.
- The fragmentation pattern provides valuable information about the structure of the molecule.

 A common fragmentation for amides is the cleavage of the amide bond.[7][8]





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